Technical Monograph: 2-(2-Isopropylphenoxy)propanoic Acid
Technical Monograph: 2-(2-Isopropylphenoxy)propanoic Acid
Chemical Class: Phenoxypropanoic Acid Derivatives Primary Utility: Chemical Probe (SAR Studies), Taste Modulation, Herbicide Intermediate
Executive Summary
2-(2-Isopropylphenoxy)propanoic acid (CAS: 161790-37-0) is a specialized organic acid belonging to the phenoxypropanoic acid class.[1] Structurally, it consists of a propanoic acid moiety linked via an ether bond to a benzene ring substituted at the ortho position with an isopropyl group.
This molecule serves as a critical Structure-Activity Relationship (SAR) probe in two distinct fields:
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Sensory Pharmacology: It is a structural analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), a potent sweetness inhibitor. The ortho-isopropyl substitution provides steric bulk that helps researchers map the binding pockets of the T1R3 sweet taste receptor.
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Agrochemicals: It shares the core scaffold of auxin-mimic herbicides like Mecoprop (MCPP). The isopropyl group alters lipophilicity and metabolic stability, making it a useful reference standard for studying herbicide resistance and metabolic degradation pathways.
Physicochemical Profile
The following data synthesizes experimental observations and high-fidelity predictive models for the free acid form.
| Property | Value / Description | Context |
| CAS Number | 161790-37-0 | Unique Identifier |
| IUPAC Name | 2-(2-propan-2-ylphenoxy)propanoic acid | Official Nomenclature |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| Physical State | Crystalline Solid | White to off-white powder |
| Solubility | Low in water; Soluble in EtOH, DMSO, DCM | Lipophilic nature of isopropyl group |
| pKa (Acid) | 3.5 – 3.8 (Predicted) | Typical for |
| LogP | ~2.8 – 3.2 (Predicted) | Higher than Lactisole due to alkyl chain |
| Chirality | Yes (C2 of propanoic chain) | Exists as (R) and (S) enantiomers |
Synthesis & Manufacturing Protocol
The synthesis follows a classical Williamson Ether Synthesis , modified for steric hindrance at the ortho position. This protocol favors the use of a bromo-ester over a chloro-ester to ensure higher yields despite the steric bulk of the isopropyl group.
Reagents:
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Substrate: 2-Isopropylphenol (CAS: 88-69-7)
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Alkylating Agent: Ethyl 2-bromopropionate (CAS: 535-11-5)
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Base: Potassium Carbonate (K₂CO₃), anhydrous
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Solvent: Acetonitrile (ACN) or DMF
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Hydrolysis: Sodium Hydroxide (NaOH), 2M aq.
Step-by-Step Methodology:
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Etherification (O-Alkylation):
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Charge a reaction vessel with 2-Isopropylphenol (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in Acetonitrile .
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Heat to 60°C under N₂ atmosphere for 30 minutes to facilitate phenoxide formation.
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Dropwise add Ethyl 2-bromopropionate (1.2 eq). Note: The bromo-derivative is preferred over chloro- to overcome the steric hindrance of the ortho-isopropyl group.
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Reflux at 80°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
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Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate to yield the intermediate ester.
-
-
Saponification (Hydrolysis):
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Dissolve the crude ester in a 1:1 mixture of THF and 2M NaOH .
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Stir at room temperature for 4 hours.
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Acidification: Cool the mixture to 0°C. Acidify to pH ~2 using 1M HCl.
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Isolation: Extract the precipitate with DCM. Wash the organic layer with brine, dry, and concentrate.
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Purification: Recrystallize from Hexane/EtOAc to obtain the pure acid.
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Reaction Workflow Diagram
Caption: Synthetic pathway via Williamson ether synthesis followed by alkaline hydrolysis.
Structure-Activity Relationships (SAR) & Applications
This molecule is rarely the "final drug" but rather a high-value tool compound used to probe biological systems. Its utility is best understood by comparing it to established bioactive molecules.
A. Taste Modulation (Sweetness Inhibition)
The molecule is a close analog of Lactisole , a commercial sweetness inhibitor.
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Mechanism: Lactisole binds to the transmembrane domain of the T1R3 subunit of the sweet taste receptor, locking it in an inactive conformation.
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The Isopropyl Probe: By replacing the para-methoxy group of Lactisole with an ortho-isopropyl group, researchers test the steric tolerance of the T1R3 binding pocket.
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Hypothesis: If activity is retained, the receptor pocket is large enough to accommodate ortho substituents. If activity is lost, the binding requires a specific linear conformation disrupted by the ortho bulk.
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B. Auxin Mimicry (Herbicides)
Phenoxypropanoic acids are a major class of herbicides (e.g., Mecoprop).
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Mechanism: They mimic the plant hormone Indole-3-acetic acid (Auxin), causing uncontrolled growth and plant death.
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The Isopropyl Probe: The isopropyl group increases lipophilicity (LogP), potentially enhancing cuticular penetration in plants compared to methyl-substituted analogs.
SAR Logic Diagram
Caption: Functional dissection of the molecule highlighting its role as a chemical probe in Taste and Agrochemical research.
Analytical Characterization
To validate the synthesis, the following spectral signatures are expected:
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¹H NMR (CDCl₃, 400 MHz):
- 1.25 (d, 6H, Isopropyl -CH₃)
- 1.65 (d, 3H, Propanoic -CH₃)
- 3.35 (sept, 1H, Isopropyl -CH)
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4.75 (q, 1H,
-CH next to COOH) - 6.8–7.3 (m, 4H, Aromatic protons)
- 10.5 (br s, 1H, COOH)
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IR Spectroscopy:
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Broad band ~2500–3300 cm⁻¹ (O-H stretch, carboxylic acid).
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Sharp peak ~1700–1725 cm⁻¹ (C=O stretch).
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Strong peak ~1240 cm⁻¹ (C-O-C ether stretch).
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Safety & Handling
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GHS Classification: Warning.[2]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic potential; keep dry.
References
-
Sigma-Aldrich.[2] (n.d.). 2-(2-Isopropylphenoxy)propanoic acid Product Sheet. Retrieved from
-
Schiffman, S. S., et al. (1999).[3] "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid."[4][3][5][6] Chemical Senses, 24(4), 439-447.[3] (Establishes the SAR foundation for phenoxypropanoic acid taste modifiers). Retrieved from
-
National Center for Biotechnology Information. (2024).[7][8][3][9][10] PubChem Compound Summary for CID 329818881, 2-(2-Isopropylphenoxy)propanoic acid. Retrieved from [2]
-
P&S Chemicals. (n.d.). Product Information: 2-(2-Isopropylphenoxy)propanoic acid.[1][2][11] Retrieved from
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Lactisole - Wikipedia [en.wikipedia.org]
- 6. Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
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- 9. 2-(2-Methylphenoxy)propanoic acid | C10H12O3 | CID 165592 - PubChem [pubchem.ncbi.nlm.nih.gov]
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